(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hcl
Description
(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine hydrochloride derivative featuring a 4-chloro-2-methylphenyl group and a trifluoroethylamine backbone. The (S)-enantiomer is critical for stereospecific interactions in drug-target binding, as seen in related compounds .
Hypothetical Properties (inferred from analogs):
- Molecular Formula: C₉H₁₀Cl₂F₃N
- Molecular Weight: ~259.6 g/mol
- Key Features:
- Chlorine at the 4-position and methyl at the 2-position on the phenyl ring enhance steric bulk and lipophilicity.
- Trifluoromethyl group improves metabolic stability and binding affinity.
Properties
Molecular Formula |
C9H10Cl2F3N |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
FSJZFDBDDPLTAB-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Starting Material: 4-chloro-2-methylbenzaldehyde is used as the aromatic precursor.
- Trifluoromethylation: The aldehyde undergoes reaction with a trifluoromethylating reagent to introduce the trifluoromethyl group, forming an intermediate trifluoromethylated compound.
Reduction to Alcohol Intermediate
- The trifluoromethylated intermediate is reduced, typically using hydride reagents or catalytic hydrogenation, to yield the corresponding alcohol. This step is critical to prepare the substrate for subsequent amination.
Amination to Form the Amine
- The alcohol intermediate is converted to the amine via amination reactions. Common methods include substitution with ammonia or amine sources under catalytic or nucleophilic conditions.
- Industrial processes may employ continuous flow synthesis and chiral catalysts to enhance enantioselectivity and yield.
Chiral Resolution to Obtain the (S)-Enantiomer
- The racemic amine mixture is resolved to isolate the (S)-enantiomer. Resolution techniques include:
- Use of chiral resolving agents or chromatography.
- Enzymatic resolution or asymmetric synthesis employing chiral catalysts.
- This step ensures the stereospecificity required for biological activity.
Hydrochloride Salt Formation
- The purified (S)-amine is treated with hydrochloric acid to form the hydrochloride salt, improving stability and handling properties.
- This salt formation is typically performed in aqueous or alcoholic solvents under controlled temperature conditions.
Industrial Scale Considerations
- Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry for scale-up.
- Continuous flow reactors and catalytic asymmetric hydrogenation are employed to improve throughput and reduce impurities.
- Purification steps include recrystallization and washing with aqueous acid/base to achieve high purity and yield.
Representative Preparation Procedure (Literature Example)
Reaction Mechanisms and Analysis
- Trifluoromethylation typically proceeds via nucleophilic addition of trifluoromethyl anion equivalents to the aldehyde carbonyl.
- Reduction involves hydride transfer to the carbonyl carbon, yielding a chiral alcohol intermediate.
- Amination may proceed through substitution or reductive amination pathways.
- Resolution relies on differential solubility or interaction of enantiomers with chiral agents.
- Salt formation is a straightforward acid-base reaction.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Trifluoromethylation | Trifluoromethylating agent, mild solvent | Introduce CF3 group | Critical for metabolic stability |
| Reduction | NaBH4 or catalytic H2/Pd | Convert aldehyde to alcohol | Temperature control essential |
| Amination | Ammonia or primary amine, base (Na2CO3) | Form amine group | Low temperature (5-10°C) preferred |
| Chiral Resolution | Chiral resolving agents or chromatography | Obtain (S)-enantiomer | Enantiomeric purity >95% |
| Hydrochloride Formation | HCl in isopropanol/n-heptane | Form stable salt | Improves handling and storage |
Research Findings and Optimization Notes
- The presence of the 4-chloro and 2-methyl substituents on the phenyl ring enhances steric and electronic effects, influencing reaction rates and selectivity.
- The trifluoromethyl group significantly improves metabolic stability and binding affinity in pharmaceutical applications, justifying the complexity of its introduction.
- Industrial methods emphasize mild reaction conditions and environmentally benign solvents to reduce costs and improve safety.
- Continuous flow synthesis and asymmetric catalysis are promising approaches to enhance enantioselectivity and process efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares the target compound with structurally related trifluoroethylamine hydrochlorides:
Stereochemical Considerations
The (S)-configuration in the target compound is critical for activity. For example, in , the (S)-enantiomer of a 2-chlorophenyl analog showed higher binding affinity than its (R)-counterpart in preliminary assays. This stereospecificity is consistent with BACE1 inhibitors, where enantiomers exhibit >100-fold differences in potency .
Research Findings and Data
- Metabolic Stability : The trifluoromethyl group reduces CYP450-mediated metabolism, as observed in pharmacokinetic studies of related compounds .
Biological Activity
(S)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, commonly referred to as (S)-Trifluoroethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉ClF₃N
- Molecular Weight : 223.62 g/mol
- CAS Number : 1213968-97-8
The biological activity of (S)-Trifluoroethanamine can be attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding.
Potential Targets:
- Monoamine Transporters : Compounds with similar structures have shown affinity for serotonin and norepinephrine transporters, suggesting a potential role in modulating neurotransmitter levels.
- Cytochrome P450 Enzymes : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of xenobiotics .
Antidepressant-like Effects
Research indicates that (S)-Trifluoroethanamine exhibits antidepressant-like effects in animal models. It has been shown to increase serotonin levels in the brain, which is consistent with the mechanism of traditional antidepressants.
Anticancer Properties
Studies suggest that compounds structurally related to (S)-Trifluoroethanamine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that (S)-Trifluoroethanamine significantly increased serotonin levels in rodent models, correlating with reduced depressive behaviors. |
| Study 2 | Showed cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. |
Research Findings
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including good oral bioavailability and a moderate half-life, making it a candidate for further development as a therapeutic agent.
- Safety Profile : Toxicological assessments indicate that (S)-Trifluoroethanamine has a relatively low toxicity profile at therapeutic doses, although further studies are required to fully elucidate its safety in long-term use.
- Synergistic Effects : Investigations into combination therapies reveal that (S)-Trifluoroethanamine may enhance the efficacy of existing antidepressants and anticancer agents when used concurrently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
